molecular formula C16H10Cl2N2O B8606839 (2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone CAS No. 919769-45-2

(2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone

Cat. No. B8606839
M. Wt: 317.2 g/mol
InChI Key: NMWIEPTXGTYJHD-UHFFFAOYSA-N
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Patent
US07906608B2

Procedure details

A 2-L three-necked flask equipped with a stirrer, a thermometer, a condenser tube and a nitrogen inlet tube was charged with 150.7 g (0.560 mol) of 2,5-dichloro-4′-fluorobenzophenone, 114.4 g (1.68 mol) of imidazole, 100.6 g (0.728 mol) of potassium carbonate and 840 ml of N,N′-dimethylacetamide. The reaction solution was heated under a nitrogen atmosphere in an oil bath at 110° C. for 2 hours. After thin layer chromatography confirmed that the materials showed no peaks, the reaction liquid was allowed to cool to room temperature. The reaction liquid was slowly added to 3 L of water, and the product was precipitated. The liquid was then filtered. The product obtained by the filtration was dissolved in THF (1.2 L), and toluene (4 L) was added to the solution. The mixture was washed with salt solution until the water phase became neutral. The organic phase was dried over magnesium sulfate, and the solvent was evaporated with an evaporator. A crude product weighing 180 g was obtained. The crude product was subjected to recrystallization using 1 L of toluene and 20 ml of methanol in combination at 80° C., and the resultant crystal was isolated. As a result, 155 g of a white solid was obtained with a yield of 87%. A 1H-NMR spectrum of the compound is shown in FIG. 1.
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
100.6 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[NH:18]1[CH:22]=[CH:21][N:20]=[CH:19]1.C(=O)([O-])[O-].[K+].[K+].O>C1COCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:18]2[CH:22]=[CH:21][N:20]=[CH:19]2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
150.7 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
Name
Quantity
114.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L three-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
The liquid was then filtered
CUSTOM
Type
CUSTOM
Details
The product obtained by the filtration
WASH
Type
WASH
Details
The mixture was washed with salt solution until the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated with an evaporator
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The crude product was subjected to recrystallization
CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
the resultant crystal was isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)N2C=NC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.